molecular formula C16H26N2O2S B5300990 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5300990
M. Wt: 310.5 g/mol
InChI Key: AVOSLPDKFCPJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine, also known as BU10119, is a piperazine derivative that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. This compound has been studied extensively in recent years due to its unique pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which leads to the activation of downstream signaling pathways involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to decrease the levels of corticosterone, a hormone associated with stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine. One potential direction is to investigate its potential therapeutic effects in clinical trials for anxiety and depression. Another direction is to study its effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine and its potential as a tool for studying the 5-HT1A receptor.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 1-(butylsulfonyl)piperazine with 2,3-dimethylbenzaldehyde in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain a pure form of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine.

Scientific Research Applications

1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively in various preclinical models for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.

properties

IUPAC Name

1-butylsulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-4-5-13-21(19,20)18-11-9-17(10-12-18)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOSLPDKFCPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine

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